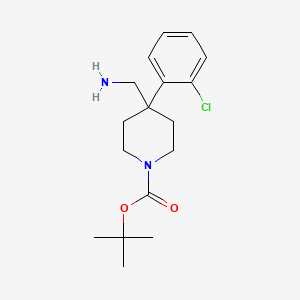

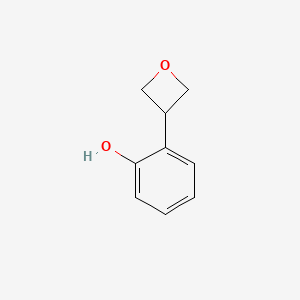

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves chemical reactions of benzylamine and 4-carboxybenzaldehyde in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can lead to a variety of by-products. For example, the most frequently detected by-products in a review were hydroquinone, 1,4-benzoquinone, 4-aminophenol, acetamide, oxalic acid, formic acid, acetic acid, 1,2,4-trihydroxy benzene, and maleic acid .Applications De Recherche Scientifique

Biochemical Research

This compound is utilized in biochemical research due to its ability to act as a fluorescent probe. It facilitates the detection of proteins, enzymes, and nucleic acids, playing a crucial role in examining protein-protein interactions, DNA-protein interactions, and exploring protein structure and function .

Metabolic Studies

In metabolic research, the compound’s derivatives are synthesized for use as material standards. These derivatives are obtained through reactions like deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation, which are essential for characterizing metabolic pathways .

Environmental Engineering

A single amino acid substitution in the aromatic hydroxylase (HpaB) enzyme alters its substrate specificity. This compound can be used to study the effects of such substitutions on the degradation of environmental pollutants .

Drug Development

The compound’s derivatives are being explored as potential drug candidates, particularly in the field of anti-hyperlipidemic drugs. Preclinical studies are ongoing to evaluate their efficacy and safety profiles .

Material Science

In the development of covalent organic frameworks (COFs), this compound can be incorporated to create materials with hierarchical porosity. Such materials have applications in gas storage, separation processes, and catalysis .

Biotechnological Applications

The compound’s structural analogs are used in biotechnology for modifying enzymes to enhance their catalytic efficiency and versatility. This is particularly relevant in the design of hydroxylases with specific substrate recognition capabilities .

Antioxidant Research

Porphyrins with phenolic fragments, which include derivatives of this compound, are studied for their antioxidant properties. They have protective effects in model reactions and could be significant in preventing the toxicity of heavy metals .

Pharmacokinetics

The compound is also important in pharmacokinetic studies where its metabolites are synthesized and characterized to understand drug metabolism and distribution within the body .

Mécanisme D'action

Target of Action

Similar compounds such as am404, a paracetamol metabolite, have been shown to target the transient receptor potential vanilloid type 1 (trpv1) and the cannabinoid receptor type 1 (cb1) .

Mode of Action

Based on the similar compound am404, it might exert its pharmacological effects in immune cells

Biochemical Pathways

Related compounds like am404 have been shown to inhibit prostaglandin synthesis in activated microglia by inhibiting cox activity . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also influence similar pathways.

Pharmacokinetics

Related compounds have been shown to undergo metabolism by the host and residing intestinal microbiota, which causes conjugations and structural modifications of the compounds

Result of Action

Related compounds like am404 have been shown to inhibit the production of inflammatory mediators of the arachidonic acid pathway in activated microglia . This suggests that N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide might also have anti-inflammatory effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect its bioavailability and effectiveness

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)17-11-5-4-6-12(18)9-11/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHJCUNJWNGEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)

![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)

![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)

![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)